(E)-3-(4-oxo-5-((5-(4-sulfamoylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)propanoic acid
Description
The compound (E)-3-(4-oxo-5-((5-(4-sulfamoylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative characterized by a fused heterocyclic structure. Its core consists of a 4-oxo-2-thioxothiazolidine ring substituted with a (5-(4-sulfamoylphenyl)furan-2-yl)methylene group at the 5-position and a propanoic acid moiety at the 3-position. Thiazolidinones are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
3-[(5E)-4-oxo-5-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S3/c18-28(23,24)12-4-1-10(2-5-12)13-6-3-11(25-13)9-14-16(22)19(17(26)27-14)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21)(H2,18,23,24)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVFZNHKGILTIR-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-oxo-5-((5-(4-sulfamoylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)propanoic acid is a complex compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thioxothiazolidine ring, which is known for its diverse biological activities. Its structural complexity suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
1. Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of compounds within the thioxothiazolidine class. For instance, derivatives similar to (E)-3-(4-oxo-5-((5-(4-sulfamoylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)propanoic acid have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Enterobacter cloacae | 0.003 mg/mL | 0.006 mg/mL |
These results indicate that the compound may exhibit greater efficacy than traditional antibiotics like ampicillin and streptomycin, highlighting its potential as a new antimicrobial agent .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory pathway:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| (E)-3-(4-oxo...) | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
The anti-inflammatory activity was confirmed through in vivo studies where treated animals exhibited reduced inflammation markers compared to controls .
3. Anticancer Activity
Preliminary investigations into the anticancer potential of (E)-3-(4-oxo...) suggest that it may induce apoptosis in cancer cell lines. The cytotoxicity was assessed using various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 83.20 |
| MCF7 (Breast Cancer) | >100 |
Although the compound showed some cytotoxic effects, further optimization may be required to enhance its potency against specific cancer types .
The mechanism of action of (E)-3-(4-oxo...) involves its interaction with molecular targets such as enzymes and receptors involved in inflammatory and cellular proliferation pathways. The presence of the thioxothiazolidine moiety is crucial for binding affinity, influencing its biological effects.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated various thioxothiazolidine derivatives against multiple bacterial strains, confirming that compounds similar to (E)-3-(4-oxo...) exhibited superior antibacterial activity compared to standard treatments.
- Anti-inflammatory Research : In a controlled animal study, the administration of (E)-3-(4-oxo...) resulted in significant reductions in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.
Scientific Research Applications
In silico studies using computational tools like PASS (Prediction of Activity Spectra for Substances) indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, suggesting potential effectiveness against various pathogens.
- Anticancer Properties : Structural components may interact with cellular pathways involved in cancer progression, indicating a potential role in cancer therapy.
- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .
Synthesis and Preparation
The synthesis of (E)-3-(4-oxo-5-((5-(4-sulfamoylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)propanoic acid involves multiple steps that require careful optimization to ensure high yields and purity. Typical synthetic routes may include:
- Formation of the Thiazolidine Ring : This involves cyclization reactions that integrate the thioxothiazolidine structure.
- Introduction of the Furan Moiety : Cyclization of 1,3-dicarbonyl compounds can facilitate the incorporation of the furan group.
- Functional Group Modifications : Addition of sulfonamide and carbonyl functionalities to enhance biological activity .
Comparative Analysis with Related Compounds
To understand the uniqueness of (E)-3-(4-oxo-5-((5-(4-sulfamoylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)propanoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| Thiazolidinedione Derivatives | Thiazolidine ring | Antidiabetic |
| Furosemide | Furan ring | Diuretic |
The combination of a thioxothiazolidine core with both furan and sulfonamide functionalities positions (E)-3-(4-oxo-5-((5-(4-sulfamoylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)propanoic acid as a candidate for novel therapeutic applications not seen in other similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Antimicrobial Studies : Research indicates that derivatives containing sulfonamide groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Research : Investigations into the anticancer properties suggest that compounds with similar structural features can inhibit tumor growth by interfering with cell cycle progression.
- Inflammation Models : Experimental models demonstrate that related compounds can reduce markers of inflammation, presenting opportunities for developing anti-inflammatory therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous thiazolidinone derivatives differ primarily in their substituents, which influence physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations
Substituent Effects on Solubility :
- The sulfamoyl group in the target compound increases polarity and aqueous solubility compared to lipophilic substituents like chloro or methoxy groups in analogs .
- The carboxylic acid moiety (common to all compounds) enhances ionization at physiological pH, promoting bioavailability.
Electronic and Steric Influences: Electron-withdrawing groups (e.g., sulfonamide, chloro) may enhance electrophilic reactivity, facilitating covalent interactions with biological targets.
Bioactivity Trends: Sulfonamide-containing derivatives are hypothesized to mimic endogenous substrates of sulfotransferases or carbonic anhydrases, as seen in FDA-approved sulfonamide drugs . Chlorinated analogs (e.g., compound in ) may exhibit enhanced antimicrobial activity due to increased membrane penetration and oxidative stress induction.
Research Findings
- In Silico Studies : Molecular docking of the target compound predicts strong binding to carbonic anhydrase IX (a cancer-associated enzyme) due to sulfamoyl interactions with zinc-coordinated active sites .
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Quantity/Concentration | Role |
|---|---|---|
| Sodium acetate | 0.01–0.02 mol | Base catalyst |
| Acetic acid/DMF | 20–25 mL | Solvent system |
| Reflux time | 2.5–3 hours | Reaction completion |
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
Key techniques include FT-IR , ¹H NMR , and melting point analysis :
- FT-IR : Confirms functional groups (e.g., C=O at ~1702 cm⁻¹, C=S at ~1247 cm⁻¹, and sulfonamide N-H stretches) .
- ¹H NMR : Identifies aromatic protons (δ 8.39 ppm for nitro-substituted aryl groups) and methylene protons in the thiazolidinone ring .
- Melting Point : Serves as a purity indicator (e.g., 240–242°C for nitro-substituted analogs) .
Q. Table 2: Spectral Benchmarks
| Technique | Key Peaks/Shifts | Structural Assignment |
|---|---|---|
| FT-IR | 1702 cm⁻¹ | C=O (thiazolidinone) |
| 1247 cm⁻¹ | C=S (thioxo group) | |
| ¹H NMR | δ 8.39 (d, J=8.4 Hz) | Aromatic protons (nitrophenyl) |
Advanced: How can researchers resolve spectral data discrepancies in structural elucidation?
Answer:
Discrepancies arise from substituent effects (e.g., electron-withdrawing groups altering NMR shifts) or polymorphism affecting melting points. Strategies include:
- Comparative Analysis : Cross-reference with analogs (e.g., nitro- vs. methoxy-substituted derivatives in and ).
- Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
Advanced: What computational approaches predict bioactivity for this compound?
Answer:
- Molecular Docking : Used to assess interactions with biological targets (e.g., enzymes with thiazolidinone-binding pockets). highlights docking studies on similar derivatives, revealing potential inhibition of inflammatory or oncogenic pathways.
- QSAR Modeling : Correlate structural features (e.g., sulfamoyl group hydrophilicity) with activity data from analogs .
Q. Table 3: Docking Parameters
| Parameter | Value/Description |
|---|---|
| Protein Database (PDB) | Use validated targets (e.g., COX-2, EGFR) |
| Ligand Preparation | Optimize geometry with DFT/B3LYP |
| Scoring Function | Glide SP or AutoDock Vina |
Advanced: How to optimize synthesis for higher yield and purity?
Answer:
- Stoichiometric Adjustments : Increase molar equivalents of the aldehyde component to drive condensation (e.g., 1.2–1.5 eq.) .
- Catalyst Screening : Test alternatives to sodium acetate (e.g., piperidine for milder conditions) .
- Purification : Replace recrystallization with column chromatography for polar byproducts .
Q. Table 4: Optimization Case Study
| Variable | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Aldehyde equivalents | 1.0 eq. | 1.5 eq. | +15% |
| Catalyst | Sodium acetate | Piperidine | +10% (purity) |
Basic: What are the key structural motifs influencing reactivity?
Answer:
- Thioxothiazolidinone Core : The C=S group enhances electrophilicity, facilitating nucleophilic attacks at the 5-position .
- Sulfamoylphenyl Moiety : Improves solubility and hydrogen-bonding capacity for target engagement .
- Furan Linker : Conjugation stabilizes the (E)-configured methylidene group, critical for planar geometry .
Advanced: How to validate biological activity in vitro?
Answer:
- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or tyrosine kinases, leveraging the sulfonamide group’s affinity for active sites .
- Cell-Based Studies : Use fluorescence tagging (e.g., dansyl derivatives) to track cellular uptake in cancer lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
